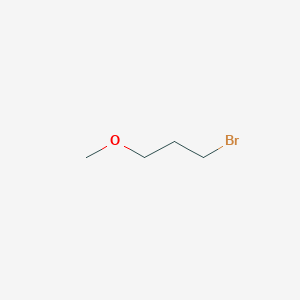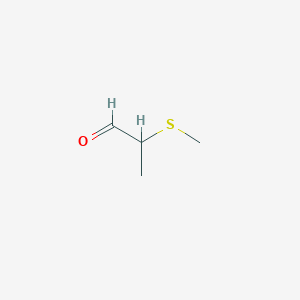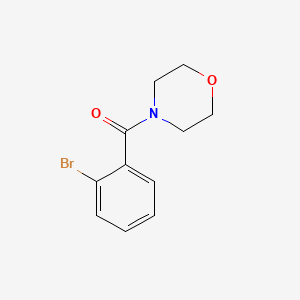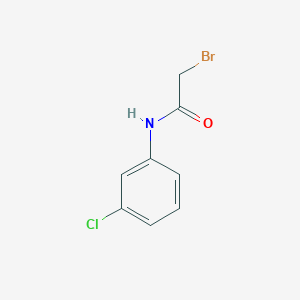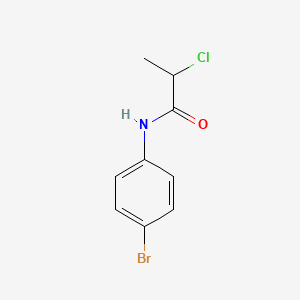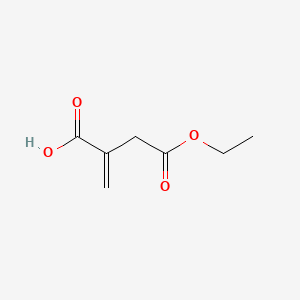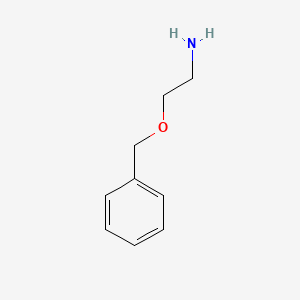
4-(4-Methylphenyl)piperidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-component reactions, providing a versatile approach to creating complex molecules. For instance, the one-pot synthesis of piperidine-acrylate derivatives demonstrates the efficiency of combining salicylaldehyde, diethyl malonate, and piperidine under specific conditions to achieve targeted molecular structures (Khan et al., 2013). This method highlights the potential pathways that might be applied to synthesize 4-(4-Methylphenyl)piperidine and related compounds.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often elucidated through crystallography and spectroscopic methods, revealing the configuration and conformation of these molecules. The crystal and molecular structure analysis of a piperidine-carbonyl acrylate, for example, offers insights into the hydrogen bonding and C-H…π interactions stabilizing these molecules (Khan et al., 2013). Such analyses are crucial for understanding the 3D arrangement of atoms in 4-(4-Methylphenyl)piperidine and its implications on reactivity and properties.
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. Research on the reactivity of these compounds, such as N-substituted-4-(cyanophenylmethylene)piperidines, sheds light on their potential chemical transformations and interactions (Lee et al., 1966). These studies can guide the exploration of chemical reactions involving 4-(4-Methylphenyl)piperidine, including potential applications in synthesis and material science.
Physical Properties Analysis
The physical properties of piperidine derivatives, including melting points, solubility, and crystalline structure, are key to their application in various domains. For example, the crystal structure determination of specific piperidine derivatives reveals the impact of molecular conformation on their physical characteristics and stability (Arulraj et al., 2019). These insights are essential for predicting the behavior of 4-(4-Methylphenyl)piperidine under different conditions and for its practical use in industry and research.
Chemical Properties Analysis
The chemical properties of piperidine derivatives, such as acidity, basicity, and reactivity towards various reagents, are crucial for their application in chemical synthesis, pharmaceuticals, and material science. Studies on compounds like 4-methyl-piperidine-carbodithioate complexes provide a glimpse into the coordination chemistry and reactivity of piperidine-based ligands (Nath et al., 2016). Understanding these chemical properties is vital for harnessing 4-(4-Methylphenyl)piperidine in specific applications, including catalysis and drug development.
Applications De Recherche Scientifique
-
- Piperidine derivatives are utilized in various therapeutic applications. They have shown important pharmacophoric features and are being used in the production of drugs .
- The methods of application or experimental procedures vary widely depending on the specific therapeutic application and the type of drug being developed .
- The outcomes obtained also vary widely, but in general, piperidine derivatives have shown promising results in various therapeutic applications .
-
Chemoselective Piperidine Synthesis
- This field involves the synthesis of functionalized chemoselective piperidine combining multiple stages in one .
- The method involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- The outcomes of this research have led to the development of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
-
- The five-membered pyrrolidine ring, a type of piperidine derivative, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- The methods of application or experimental procedures involve the efficient exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- The outcomes of this research have led to the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
-
Functionalized Chemoselective Piperidine Synthesis
- This field involves the synthesis of functionalized chemoselective piperidine combining multiple stages in one .
- The method involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- The outcomes of this research have led to the development of various substituted piperidines .
-
Synthesis of Natural Alkaloids
- A general method to assemble multi-substituted chiral piperidines was developed, inspired by the biosynthesis of piperidine natural products .
- The methods of application or experimental procedures involve a stereoselective three-component vinylogous Mannich-type reaction .
- The outcomes of this research have led to the synthesis of the bioactive natural alkaloids .
-
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- The methods of application or experimental procedures involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- The outcomes of this research have led to the discovery and biological evaluation of potential drugs containing piperidine moiety .
Safety And Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-(4-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWILYNPREMNRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337805 | |
| Record name | 4-(4-Methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)piperidine | |
CAS RN |
59083-39-5 | |
| Record name | 4-(4-Methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methylphenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



